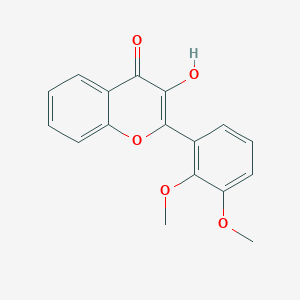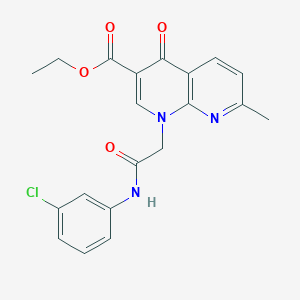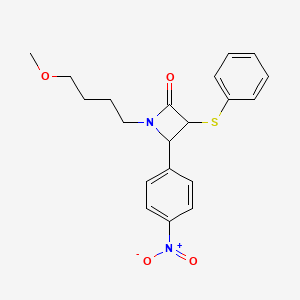
1-(4-Methoxybutyl)-4-(4-nitrophenyl)-3-(phenylsulfanyl)azetidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Methoxybutyl)-4-(4-nitrophenyl)-3-(phenylsulfanyl)azetidin-2-one is a chemical compound that belongs to the class of azetidinones. It has gained significant attention in the scientific community due to its potential applications in drug discovery and development.
Wirkmechanismus
The mechanism of action of 1-(4-Methoxybutyl)-4-(4-nitrophenyl)-3-(phenylsulfanyl)azetidin-2-one is primarily attributed to its ability to interact with specific target molecules in the body. It binds to the active site of enzymes and inhibits their activity, leading to a reduction in the production of harmful substances. It also interferes with the signaling pathways of cancer cells, leading to their death. Furthermore, it modulates the activity of neurotransmitters and ion channels, leading to its analgesic and anticonvulsant effects.
Biochemical and Physiological Effects:
1-(4-Methoxybutyl)-4-(4-nitrophenyl)-3-(phenylsulfanyl)azetidin-2-one exhibits a range of biochemical and physiological effects. It reduces the production of inflammatory cytokines, leading to its anti-inflammatory effects. It also inhibits the activity of COX-2, leading to its analgesic effects. Moreover, it induces apoptosis in cancer cells, leading to their death. It also inhibits the activity of bacterial and viral enzymes, leading to their inhibition.
Vorteile Und Einschränkungen Für Laborexperimente
1-(4-Methoxybutyl)-4-(4-nitrophenyl)-3-(phenylsulfanyl)azetidin-2-one has several advantages for lab experiments. It is easy to synthesize and purify, making it readily available for research purposes. It exhibits potent activity against a range of enzymes and cells, making it a promising lead compound for drug development. However, it also has some limitations, including its potential toxicity and limited solubility in aqueous solutions.
Zukünftige Richtungen
There are several future directions for the research on 1-(4-Methoxybutyl)-4-(4-nitrophenyl)-3-(phenylsulfanyl)azetidin-2-one. One possible direction is to explore its potential as a lead compound for the development of novel drugs for the treatment of cancer, inflammation, and infectious diseases. Another direction is to investigate its mechanism of action in more detail to identify new targets for drug discovery. Moreover, it is important to evaluate its pharmacokinetic and pharmacodynamic properties to optimize its efficacy and safety for clinical use.
Synthesemethoden
The synthesis of 1-(4-Methoxybutyl)-4-(4-nitrophenyl)-3-(phenylsulfanyl)azetidin-2-one involves the reaction of 4-nitrobenzaldehyde, 1-(4-methoxybutyl)piperazine, and phenylsulfanylacetic acid in the presence of a suitable catalyst. The reaction proceeds through a series of steps, including condensation, cyclization, and oxidation, to yield the final product in good yield and purity.
Wissenschaftliche Forschungsanwendungen
1-(4-Methoxybutyl)-4-(4-nitrophenyl)-3-(phenylsulfanyl)azetidin-2-one has been extensively studied for its potential applications in drug discovery and development. It exhibits potent inhibitory activity against a range of enzymes, including proteases, kinases, and phosphodiesterases. It also shows promising activity against cancer cells, bacteria, and viruses. Moreover, it has been shown to possess anti-inflammatory, analgesic, and anticonvulsant properties.
Eigenschaften
IUPAC Name |
1-(4-methoxybutyl)-4-(4-nitrophenyl)-3-phenylsulfanylazetidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O4S/c1-26-14-6-5-13-21-18(15-9-11-16(12-10-15)22(24)25)19(20(21)23)27-17-7-3-2-4-8-17/h2-4,7-12,18-19H,5-6,13-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XINBQWSASDINCH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCCN1C(C(C1=O)SC2=CC=CC=C2)C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methoxybutyl)-4-(4-nitrophenyl)-3-(phenylsulfanyl)azetidin-2-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-bromo-N-(2-(5-(4-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide](/img/structure/B2698646.png)
methanone](/img/structure/B2698647.png)
![1-(2-methoxyethyl)-3,9-dimethyl-7-(2-methylbenzyl)-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2698648.png)
![1-(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-phenoxypropan-1-one](/img/structure/B2698653.png)

![7-fluoro-3-((4-fluorobenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B2698657.png)
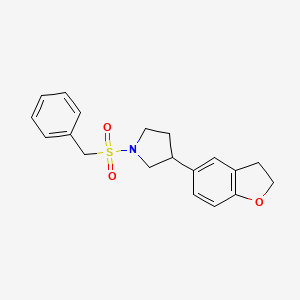

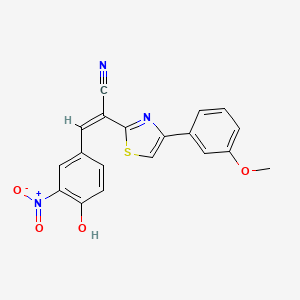
![N-(1-benzylpiperidin-4-yl)-6-{8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}hexanamide](/img/structure/B2698664.png)
